molecular formula C12H21ClF2N2O B2928996 (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride CAS No. 1824910-32-8

(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride

Cat. No. B2928996
CAS RN: 1824910-32-8
M. Wt: 282.76
InChI Key: DUJCPMLCACKFCY-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride, also known as (3R)-1-(DFCP)-3-methylpiperazine hydrochloride, is a synthetic compound with a wide range of scientific applications. It is a chiral molecule, meaning that it has a non-superimposable mirror image. This molecule is used in a variety of scientific fields, such as organic chemistry, medicinal chemistry, and biochemistry, due to its unique properties.

Scientific Research Applications

  • Organic Chemistry Applications :

    • The study by Olah et al. (1967) investigates the stable carbonium ions, including the analysis of cyclohexyl and methylcyclopentyl cations, which are structurally related to the cyclohexane component in (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride (Olah, J. Bollinger, C. A. Cupas, J. Lukas, 1967).
    • The work by Akiyama et al. (1989) on N-hydroxy amides, including the study of 1-hydroxypiperazine-2,5-diones, can provide insights into the behavior of similar piperazine derivatives (Akiyama, A. Katoh, Y. Tsuchiya, 1989).
  • Pharmacology and Medicinal Chemistry :

    • The investigation by Watson et al. (2005) into the CCR5 receptor-based mechanism of action of HIV entry inhibitors involves compounds structurally related to (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride (Watson, S. Jenkinson, W. Kazmierski, T. Kenakin, 2005).
  • Materials Science :

  • Chemical Synthesis and Catalysis :

    • Niknam and Abbas Jamali (2012) described the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable basic catalyst, demonstrating the potential application of piperazine derivatives in catalysis (Niknam, Abbas Jamali, 2012).
  • Biochemistry and Molecular Biology :

    • The study by Marien, Parsons, and Altar (1987) on the binding sites for the vesicular acetylcholine transport blocker AH5183, which is structurally similar to (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride, can provide insights into the biochemical interactions and applications of similar compounds (Marien, S. Parsons, C. Altar, 1987).

properties

IUPAC Name

(4,4-difluorocyclohexyl)-[(3R)-3-methylpiperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O.ClH/c1-9-8-16(7-6-15-9)11(17)10-2-4-12(13,14)5-3-10;/h9-10,15H,2-8H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCPMLCACKFCY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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